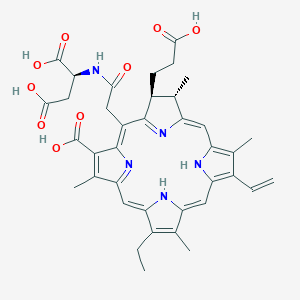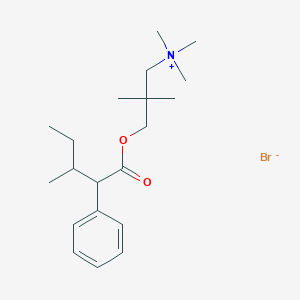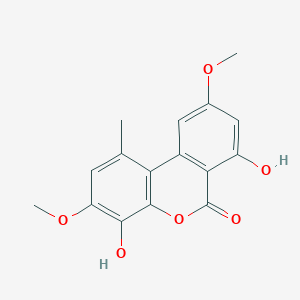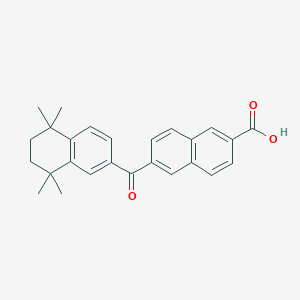
(2S,3S,4S,5R)-2,3,4,5-テトラヒドロキシ-6-オキソヘキサン酸
概要
説明
D-グルクロン酸は、化学式C6H10O7を持つグルコース誘導体です。これはウロン酸であり、これは第6炭素原子をカルボン酸に酸化することによってグルコースから誘導されることを意味します。この化合物は、多くの植物や動物に見られ、しばしば複雑な多糖の一部として存在します。 微生物、植物、動物の代謝に重要な役割を果たし、肝臓の解毒プロセスに関与しています .
2. 製法
合成経路および反応条件: D-グルクロン酸は、グルコースの酸化によって合成することができます。グルコースの第6炭素の第一級アルコール基は酸化されてカルボキシル基を形成します。 これは、硝酸などのさまざまな酸化剤を使用するか、グルコースオキシダーゼを含む酵素的メソッドを使用して達成できます .
工業的製法: D-グルクロン酸の工業的生産は、通常、化学酸化または生物触媒反応を伴います。 化学酸化は最も一般的な方法であり、デンプンが濃硝酸を使用して酸化され、高圧下で加水分解されます . 酵素または全細胞を使用する生物触媒反応は、その効率と環境への優しさから普及しています .
反応の種類:
酸化: D-グルクロン酸はさらに酸化されてグルカル酸を形成することができます。
還元: グルクロンアルデヒドを形成するために還元できます。
置換: D-グルクロン酸のヒドロキシル基は、他の官能基に置換できます。
一般的な試薬と条件:
酸化: 硝酸、グルコースオキシダーゼ。
還元: 水素化ホウ素ナトリウム。
置換: 目的の置換に応じて、さまざまな試薬を使用します。
主な生成物:
酸化: グルカル酸。
還元: グルクロンアルデヒド。
置換: ヒドロキシル基が置換された誘導体
4. 科学研究への応用
D-グルクロン酸は、さまざまな分野で幅広い用途を持っています。
科学的研究の応用
D-Glucuronic acid has a wide range of applications in various fields:
Chemistry: Used as a precursor for the synthesis of other important compounds such as ascorbic acid and glucosamine.
Medicine: Used in the treatment of liver diseases and hyperlipidemia.
作用機序
D-グルクロン酸は、主に解毒における役割を通じてその効果を発揮します。肝臓では、フェノール、ヒドロキシル基、アミノ基、アルコールなどの内因性および外因性の毒性物質と結合してグルクロン酸抱合体を形成します。 これらのグルクロン酸抱合体はより水溶性であり、尿または汗を介して簡単に排泄されます . この化合物は、抗炎症作用と抗菌作用も有しており、治療上の用途に役立っています .
類似化合物:
ガラクトロン酸: ガラクトースから誘導された別のウロン酸。
グルカル酸: D-グルクロン酸の酸化された形態。
グルコシドウロン酸: D-グルクロン酸の同義語.
比較:
ガラクトロン酸: 構造が似ていますが、グルコースではなくガラクトースから誘導されています。これは、植物細胞壁のペクチンの主要な成分です。
グルカル酸: D-グルクロン酸のさらなる酸化によって形成されます。同様の解毒特性を持っていますが、より酸化されています。
グルコシドウロン酸: 基本的にD-グルクロン酸と同じ化合物で、別の名前です.
D-グルクロン酸は、植物と動物の両方で広く見られることと、解毒プロセスにおける重要な役割のために独特です。
生化学分析
Biochemical Properties
D-(+)Glucuronic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the process of glucuronidation, where D-(+)Glucuronic acid is linked to a molecule to allow for more efficient transport due to its highly water-soluble nature . This compound is also a key sugar donor, essential for the synthesis of various plant cell wall polysaccharides, plant metabolites, and glycoproteins .
Cellular Effects
D-(+)Glucuronic acid has significant effects on various types of cells and cellular processes. It influences cell function by acting as a substrate for glycosylation processes . It also has excellent properties such as anti-oxidation, treatment of liver disease, and hyperlipidemia, and has been widely used in medicine, cosmetics, food, and other fields .
Molecular Mechanism
The molecular mechanism of D-(+)Glucuronic acid involves its conversion from UDP-glucuronic acid to UDP-xylose by a decarboxylation reaction . This conversion is catalyzed by UDP-glucuronate decarboxylase/UDP-xylose synthase (UXS1), an enzyme localized within the lumen of the secretory pathway .
Temporal Effects in Laboratory Settings
It is known that D-(+)Glucuronic acid is a stable compound and its effects on cellular function are consistent over time .
Metabolic Pathways
D-(+)Glucuronic acid is involved in the glucuronic acid metabolism pathway . This pathway catalyzes the conversion of glucose to glucuronic acid, ascorbic acid, and pentoses, and also provides biosynthetic precursors (nucleotide sugars) to synthesize glycans .
Subcellular Localization
It is known that the enzyme UDP-glucuronate decarboxylase/UDP-xylose synthase (UXS1), which catalyzes the conversion of UDP-glucuronic acid to UDP-xylose, is localized within the lumen of the secretory pathway .
準備方法
Synthetic Routes and Reaction Conditions: D-Glucuronic acid can be synthesized through the oxidation of glucose. The primary alcohol group at the sixth carbon of glucose is oxidized to form a carboxyl group. This can be achieved using various oxidizing agents such as nitric acid or enzymatic methods involving glucose oxidase .
Industrial Production Methods: The industrial production of D-Glucuronic acid typically involves chemical oxidation or biocatalysis. Chemical oxidation is the most common method, where starch is oxidized using concentrated nitric acid and hydrolyzed under high pressure . Biocatalysis, which uses enzymes or whole cells, is gaining popularity due to its efficiency and environmental friendliness .
Types of Reactions:
Oxidation: D-Glucuronic acid can undergo further oxidation to form glucaric acid.
Reduction: It can be reduced to form glucuronic aldehyde.
Substitution: The hydroxyl groups in D-Glucuronic acid can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid, glucose oxidase.
Reduction: Sodium borohydride.
Substitution: Various reagents depending on the desired substitution.
Major Products:
Oxidation: Glucaric acid.
Reduction: Glucuronic aldehyde.
Substitution: Derivatives with substituted hydroxyl groups
類似化合物との比較
Galacturonic acid: Another uronic acid derived from galactose.
Glucaric acid: An oxidized form of D-Glucuronic acid.
Glucosiduronic acid: A synonym for D-Glucuronic acid.
Comparison:
Galacturonic acid: Similar in structure but derived from galactose instead of glucose. It is a key component of pectin in plant cell walls.
Glucaric acid: Formed by the further oxidation of D-Glucuronic acid. It has similar detoxification properties but is more oxidized.
Glucosiduronic acid: Essentially the same compound as D-Glucuronic acid, just another name for it.
D-Glucuronic acid is unique due to its widespread occurrence in both plants and animals and its crucial role in detoxification processes.
特性
IUPAC Name |
(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-AQKNRBDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894097 | |
| Record name | D-Glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-16-5 | |
| Record name | D-Glucopyranuronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucopyranuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glucopyranuronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of D-glucuronic acid?
A1: The molecular formula of D-glucuronic acid is C6H10O7, and its molecular weight is 194.14 g/mol.
Q2: How does the structure of D-glucuronic acid relate to its function?
A2: D-glucuronic acid is a sugar acid derived from glucose. Its structure, featuring a carboxyl group at C-6, contributes to its acidic nature and its ability to form glycosidic bonds, which are essential for its role as a building block in various polysaccharides. []
Q3: What is the significance of the stereochemistry of D-glucuronic acid?
A3: The specific stereochemistry of D-glucuronic acid is crucial for its biological activity. Enzymes involved in its metabolism and incorporation into polysaccharides are highly specific for this stereoisomer. []
Q4: Does D-glucuronic acid exhibit any unique spectroscopic properties?
A4: Yes, D-glucuronic acid can be characterized using techniques like NMR spectroscopy. For example, 13C NMR spectroscopy played a key role in identifying the unique 3-O-sulfate group in the antithrombin binding site of heparin. []
Q5: What are the primary biological roles of D-glucuronic acid?
A5: D-glucuronic acid is involved in detoxification processes, acting as a conjugating agent to increase the water solubility of various substances, facilitating their elimination from the body. It is also a key component of several glycosaminoglycans (GAGs), contributing to their structural integrity and biological functions. [, , ]
Q6: How does D-glucuronic acid contribute to the properties of GAGs?
A6: D-glucuronic acid, along with its epimer L-iduronic acid, forms the backbone of several GAGs, including heparin, heparan sulfate, and chondroitin sulfate. The presence and arrangement of these uronic acids influence the flexibility, charge distribution, and biological activity of these molecules. []
Q7: Can you elaborate on the role of D-glucuronic acid in detoxification?
A7: In the liver, D-glucuronic acid participates in glucuronidation, a major detoxification pathway where it forms water-soluble conjugates with various substrates, including drugs, hormones, and bilirubin, facilitating their excretion in bile or urine. [, ]
Q8: Are there any specific enzymes involved in D-glucuronic acid metabolism?
A8: Yes, enzymes like UDP-glucuronosyltransferases (UGTs) are crucial for catalyzing the transfer of D-glucuronic acid from UDP-glucuronic acid to acceptor molecules during glucuronidation. [, ]
Q9: Does D-glucuronic acid have any applications in biomaterials?
A9: Research has explored the use of D-glucuronic acid in modifying biomaterials. For instance, D-glucuronic acid-coated chromium oxide nanoparticles have been synthesized and investigated for their biocompatibility and potential biomedical applications. []
Q10: What is the role of D-glucuronic acid in the biosynthesis of heparin?
A10: While D-glucuronic acid is a component of heparin, its epimer, L-iduronic acid, is more prevalent in the active regions of the molecule. D-glucuronic acid residues within heparin can be epimerized to L-iduronic acid by the enzyme glucuronyl C5-epimerase. []
Q11: Are there any known instances of bacterial enzymes utilizing D-glucuronic acid?
A11: Yes, research has identified a novel α-glucuronidase from Aspergillus niger that specifically hydrolyzes trehalose dicarboxylate, a disaccharide containing D-glucuronic acid. []
Q12: How does the stability of D-glucuronic acid impact its applications?
A12: The stability of D-glucuronic acid under various conditions is crucial for its applications. For instance, its stability in aqueous solutions at different pH levels is essential for its use in pharmaceutical formulations and biomaterials. [, , ]
Q13: Are there any known factors affecting the stability of D-glucuronic acid?
A13: The stability of D-glucuronic acid can be influenced by factors like pH, temperature, and the presence of enzymes. For example, acidic conditions can promote the hydrolysis of β-1-O-acyl glucuronides, which are conjugates of D-glucuronic acid with drugs. []
Q14: How does D-glucuronic acid interact with other materials in biological contexts?
A14: D-glucuronic acid's interactions with other molecules are often mediated by hydrogen bonding and ionic interactions, as seen in the binding of heparin and heparan sulfate to proteins. []
Q15: Have computational methods been applied to study D-glucuronic acid?
A15: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been employed to investigate the reaction mechanism of enzymes involved in D-glucuronic acid metabolism, such as UDP-D-apiose/UDP-D-xylose synthase. []
Q16: How do modifications to the D-glucuronic acid structure affect its activity?
A16: Modifications like sulfation at specific positions on the D-glucuronic acid unit within GAGs can significantly alter their binding affinity to proteins and influence their biological activity. [, ]
Q17: Can you provide an example of structure-activity relationship (SAR) studies related to D-glucuronic acid-containing molecules?
A17: Research on heparin-derived oligosaccharides has elucidated the importance of specific sulfation patterns on the D-glucuronic acid and glucosamine units for their binding affinity to antithrombin III and their anticoagulant activity. []
Q18: Is there any information available regarding the safety profile of D-glucuronic acid?
A18: Preclinical toxicological studies on D-glucuronic acid have been conducted, assessing its safety profile in animal models. These studies provide insights into its potential toxicity and effects on various organ systems. []
Q19: What are some of the key tools and resources used in D-glucuronic acid research?
A20: Research on D-glucuronic acid relies on techniques like chromatography (HPLC, GC), mass spectrometry, NMR spectroscopy, and enzymatic assays for isolation, characterization, and studying its metabolism. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


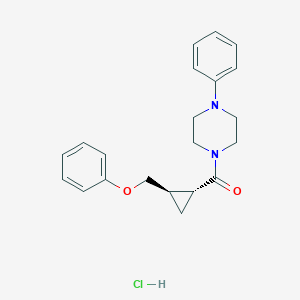

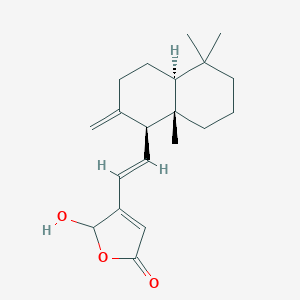



![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)


